2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol
Overview
Description
2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol is a chemical compound with the molecular formula C9H8F2O3 It is characterized by the presence of a difluoro-substituted dioxane ring fused to an indane structure, with an ethanol group attached to the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of a suitable diol with a difluoromethylating agent under acidic conditions.
Indane Ring Formation: The indane ring is synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Ethanol Group: The final step involves the nucleophilic substitution of the indane ring with an ethanol group, typically using a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluoro groups can be reduced to form the corresponding hydroxy or amino derivatives.
Substitution: The hydrogen atoms on the indane ring can be substituted with various functional groups, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethanal or 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethanoic acid.
Reduction: 2-(2,2-Dihydroxy-1,3-dioxaindan-5-yl)ethan-1-ol or 2-(2,2-Diamino-1,3-dioxaindan-5-yl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoro groups and dioxane ring contribute to its reactivity and ability to form stable complexes with biological molecules. This can result in the inhibition of key enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)boronic acid
- 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)acetamide
- 1-(2,2-Difluoro-benzo [1,3]dioxol-5-yl)-cyclopropanecarboxylic acid
Uniqueness
2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethan-1-ol is unique due to its specific combination of a difluoro-substituted dioxane ring and an indane structure with an ethanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5,12H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQIUVPNLFVQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCO)OC(O2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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